2,2'-Disulfanediylbis(6-chloroaniline)
Overview
Description
2,2’-Disulfanediylbis(6-chloroaniline) is a chemical compound with the molecular formula C12H10Cl2N2S2. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
The synthesis of 2,2’-Disulfanediylbis(6-chloroaniline) typically involves the reaction of 6-chloroaniline with sulfur-containing reagents. One common method includes the oxidative coupling of 6-chloroaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often require a solvent like ethanol or acetic acid and are carried out at elevated temperatures to facilitate the formation of the disulfide bond .
Chemical Reactions Analysis
2,2’-Disulfanediylbis(6-chloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the disulfide bond can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives
Scientific Research Applications
2,2’-Disulfanediylbis(6-chloroaniline) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(6-chloroaniline) involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond in the compound can undergo redox reactions, leading to the modulation of cellular redox states and affecting various biochemical pathways. The chloro groups can also participate in interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
2,2’-Disulfanediylbis(6-chloroaniline) can be compared with other disulfide-containing compounds such as:
2,2’-Disulfanediylbis(4-chloroaniline): Similar structure but with chloro groups at different positions, leading to different chemical and biological properties.
2,2’-Disulfanediylbis(6-bromoaniline): Bromine atoms instead of chlorine, which can affect the reactivity and applications of the compound.
2,2’-Disulfanediylbis(6-fluoroaniline): Fluorine atoms instead of chlorine, resulting in different electronic and steric effects
2,2’-Disulfanediylbis(6-chloroaniline) stands out due to its specific combination of chloro groups and disulfide bond, which confer unique properties and applications in various fields.
Properties
IUPAC Name |
2-[(2-amino-3-chlorophenyl)disulfanyl]-6-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMDAOKWQFPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)SSC2=C(C(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293753 | |
Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63755-08-8 | |
Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63755-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Dithiobis[6-chlorobenzenamine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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